5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine
Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications
Pyrimidine derivatives are pivotal in the construction of complex molecular architectures. For instance, studies have demonstrated the utility of chloro-substituted pyrimidines as intermediates in synthesizing heterocyclic compounds with potential antimicrobial and anticancer properties (Ibrahim et al., 2022). This reflects the potential of 5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine in serving as a building block for medicinal chemistry.
Material Science
In the realm of material science, pyrimidine derivatives have been explored for their properties in various applications. For example, their use in corrosion inhibition processes for metals in acidic environments suggests the potential for derivatives like this compound to contribute to the development of new materials with enhanced resistance to degradation (Ashassi-Sorkhabi et al., 2005).
Biological Research
Pyrimidine scaffolds are integral to the design of compounds with significant biological activity. They serve as key motifs in drugs targeting various diseases, including cancer and infectious diseases. The synthesis and characterization of pyrimidine derivatives have led to compounds with promising antibacterial and antifungal activities (Afrough et al., 2019). This underscores the potential for derivatives of this compound to be explored in the search for new therapeutic agents.
Catalysis
The role of pyrimidine and its derivatives in catalysis, particularly in facilitating chemical reactions through the development of novel catalysts, is another area of application. Compounds based on the pyrimidine structure have been utilized in enhancing the efficiency of various chemical reactions, including coupling reactions that are fundamental in the synthesis of complex organic molecules (Buchmeiser et al., 2001).
Future Directions
Properties
IUPAC Name |
5-chloro-N-prop-2-enylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUYDDBBSHRICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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